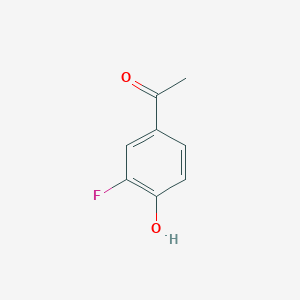

3'-Fluoro-4'-hydroxyacetophenone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-fluoro-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWTXZXGONEVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371991 | |

| Record name | 3'-Fluoro-4'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-14-5 | |

| Record name | 3'-Fluoro-4'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluoro-4-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3'-Fluoro-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fluoro-4'-hydroxyacetophenone is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways for this valuable compound. It includes detailed experimental protocols, quantitative data for comparison, and visual representations of the reaction mechanisms to aid in laboratory application and process development. The methodologies covered are primarily centered around the demethylation of a methoxy precursor, Friedel-Crafts acylation of a fluorinated phenol, and the Fries rearrangement of an acetylated fluorophenol.

Introduction

This compound (CAS: 403-14-5) is an aromatic ketone featuring both a fluorine atom and a hydroxyl group on the phenyl ring.[1] These functional groups impart unique electronic properties and hydrogen bonding capabilities, making it a desirable synthon in the development of novel therapeutic agents, particularly in targeting neurological disorders.[1] Its utility also extends to the synthesis of dyes and agrochemicals.[1] This guide focuses on the most common and effective laboratory-scale synthesis routes, providing detailed procedural information and comparative data to assist researchers in selecting the optimal pathway for their specific needs.

Core Synthesis Pathways

Three principal synthetic strategies have been identified for the preparation of this compound:

-

Pathway 1: Demethylation of 3'-Fluoro-4'-methoxyacetophenone

-

Pathway 2: Friedel-Crafts Acylation of 2-Fluorophenol

-

Pathway 3: Fries Rearrangement of 2-Fluorophenyl Acetate

The following sections will delve into the specifics of each pathway, including detailed experimental procedures and reported yields.

Pathway 1: Demethylation of 3'-Fluoro-4'-methoxyacetophenone

This approach is a highly effective and frequently employed method for producing this compound with high yields.[2] The synthesis begins with the readily available precursor, 3'-Fluoro-4'-methoxyacetophenone, and involves the cleavage of the methyl ether to unmask the phenolic hydroxyl group.

Reaction Diagram

Caption: Demethylation of a methoxy precursor to yield the target compound.

Experimental Protocols

Method 1.1: Using Anhydrous Aluminum Bromide [3]

-

To 400 mL of dried toluene, add 20.4 g of 3-fluoro-4-methoxyacetophenone.

-

Stir the mixture uniformly at room temperature.

-

Over a period of approximately 20 minutes, add 66.1 g of anhydrous aluminum bromide.

-

Continue stirring at room temperature for 4 hours.

-

Pour the reaction mixture into 600 mL of ice water.

-

Separate the two layers. The aqueous layer is extracted twice with ether.

-

Combine the organic layers, wash with water, and dry over magnesium sulfate.

-

Filter off the magnesium sulfate, and concentrate the filtrate under reduced pressure to obtain a brown crystal.

-

Recrystallize the crude product from toluene to yield a white crystal.

Method 1.2: Using Pyridinium Chloride [2][4]

-

React 3'-Fluoro-4'-methoxyacetophenone with pyridinium chloride.

-

Heat the mixture at reflux.

-

Detailed reaction conditions and workup procedures were not fully specified in the cited sources.

Quantitative Data

| Method | Reagent | Starting Material | Product | Yield | Melting Point | Purity | Reference |

| 1.1 | Anhydrous Aluminum Bromide | 3'-Fluoro-4'-methoxyacetophenone | This compound | 88% | 127.0-128.2 °C | >99% (by HPLC) | [1][3] |

| 1.2 | Pyridinium Chloride | 3'-Fluoro-4'-methoxyacetophenone | This compound | 78% | Not Reported | Not Reported | [2][4] |

Pathway 2: Friedel-Crafts Acylation of 2-Fluorophenol

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings.[2] In this pathway, 2-fluorophenol is acylated using an acetylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] This reaction must be carefully controlled to favor the desired para-acylation over the ortho-isomer.

Reaction Diagram

Caption: Friedel-Crafts acylation of 2-fluorophenol.

Experimental Protocols

A specific, detailed protocol for the direct acylation of 2-fluorophenol to this compound was not available in the search results. However, a general procedure can be inferred.

-

Dissolve 2-fluorophenol in a suitable solvent (e.g., ethylene dichloride).

-

Add a Lewis acid catalyst, such as aluminum chloride.

-

Add an acylating agent, such as acetyl chloride or acetic anhydride, while controlling the temperature.

-

The reaction is then typically heated to reflux.

-

After the reaction is complete, it is quenched with ice and acid.

-

The product is extracted with an organic solvent, and the organic layer is washed and dried.

-

The solvent is removed, and the product is purified, often by distillation or crystallization.

Note: Repetitions of a similar procedure for a related compound suggested yields may not exceed 40%, with the formation of the ortho-isomer as a significant byproduct.[5]

Quantitative Data

| Method | Reagent | Starting Material | Product | Yield | Purity | Reference |

| 2.1 | Acetyl chloride, AlCl₃ | 2-Fluorophenol | This compound | <40% (reported for a similar reaction) | Formation of ortho-isomer byproduct | [2][5] |

Pathway 3: Fries Rearrangement of 2-Fluorophenyl Acetate

The Fries rearrangement is an alternative to direct acylation, where an aryl ester is rearranged to a hydroxyaryl ketone in the presence of a Lewis acid.[6][7] This method is ortho,para-selective, and the reaction temperature can be adjusted to influence the ratio of the isomers.[6]

Reaction Diagram

Caption: Fries rearrangement of 2-fluorophenyl acetate.

Experimental Protocols

Method 3.1: Aluminum Trichloride Catalyzed Rearrangement [4]

-

Heat a mixture of 2-fluorophenyl acetate (1.070 kg, 6.94 mol) and monochlorobenzene (5.34 L) to 120 °C.

-

Add aluminum trichloride (1.39 kg, 10.42 mol) in batches over 70-75 minutes at 120 °C, controlling the rate of addition to manage the exotherm (temperature may increase by about 5 °C).

-

Maintain the reaction at this temperature for 3 hours.

-

Cool the reaction mixture to 0-5 °C.

-

Sequentially add water (1.07 L) and 3.5% hydrochloric acid (2.14 L) under vigorous stirring, using an ice bath to keep the internal temperature below 30 °C.

-

Stir the mixture vigorously at 5-10 °C for 1 hour.

-

Filter the mixture. The solid filter cake is washed with water (1 L) and dried to give the para-isomer (this compound).

-

Separate the organic layer from the filtrate, wash it with water (2 L), and concentrate it to obtain the crude ortho-isomer.

-

Purify the crude ortho-isomer by steam distillation.

Quantitative Data

| Method | Reagent | Starting Material | Product(s) | Yield | Purity (HPLC) | Reference |

| 3.1 | Aluminum Trichloride | 2-Fluorophenyl Acetate | This compound (para) | 38.8% | >98% | [4] |

| 3'-Fluoro-2'-hydroxyacetophenone (ortho) | 24% | >98.2% | [4] |

Summary and Comparison of Pathways

| Pathway | Key Features | Advantages | Disadvantages | Typical Yield |

| 1. Demethylation | Cleavage of a methyl ether | High yields, clean reaction | Requires the synthesis of the methoxy precursor | 78-88% |

| 2. Friedel-Crafts Acylation | Direct acylation of 2-fluorophenol | Potentially a more direct route | Lower yields, formation of isomers, expensive starting material | <40% (estimated) |

| 3. Fries Rearrangement | Rearrangement of an aryl ester | Readily available starting material (from 2-fluorophenol) | Moderate yields, formation of ortho and para isomers requiring separation | ~39% (para-isomer) |

Conclusion

The synthesis of this compound can be achieved through several viable pathways. For applications where high yield and purity are paramount, the demethylation of 3'-Fluoro-4'-methoxyacetophenone stands out as the most efficient method. While the Friedel-Crafts acylation offers a more direct route, it is often plagued by lower yields and the formation of isomeric byproducts. The Fries rearrangement presents a moderate-yielding alternative, but requires careful separation of the resulting ortho and para isomers. The choice of synthesis pathway will ultimately depend on the specific requirements of the research or development project, including scale, cost of starting materials, and desired purity of the final product. This guide provides the necessary technical details to make an informed decision and to successfully implement these synthetic procedures in a laboratory setting.

References

An In-depth Technical Guide to the Chemical Properties of 3'-Fluoro-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fluoro-4'-hydroxyacetophenone is a substituted aromatic ketone that holds significance as a versatile building block in medicinal chemistry and drug development. Its chemical structure, featuring a fluorine atom and a hydroxyl group on the acetophenone core, imparts unique electronic properties that are of interest in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical and chemical characteristics, and potential biological relevance. While specific experimental spectral data and detailed biological signaling pathways for this particular compound are not extensively documented in publicly available literature, this guide consolidates the existing information and provides context based on related compounds.

Chemical and Physical Properties

This compound, also known as 1-(3-fluoro-4-hydroxyphenyl)ethanone, is a solid at room temperature, typically appearing as a light yellow to orange powder or crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 403-14-5 | [1][2][3] |

| Molecular Formula | C₈H₇FO₂ | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| Appearance | Light yellow to yellow to orange powder to crystal | [1] |

| Melting Point | 125.0 to 129.0 °C | [1] |

| Boiling Point | 125-135 °C at 2 Torr | |

| Density | 1.247 ± 0.06 g/cm³ (Predicted) | |

| pKa | 6.91 ± 0.18 (Predicted) | |

| Storage | Room Temperature; recommended in a cool, dark place (<15°C) | [1] |

Synthesis of this compound

A common synthetic route to this compound involves the demethylation of 3'-fluoro-4'-methoxyacetophenone. The following experimental protocol is adapted from available literature.

Experimental Protocol: Demethylation of 3'-fluoro-4'-methoxyacetophenone

Materials:

-

3'-fluoro-4'-methoxyacetophenone

-

Anhydrous aluminum bromide

-

Dried toluene

-

Ice water

-

Ether

-

Magnesium sulfate

Procedure:

-

To 400 ml of dried toluene, add 20.4 g of 3-fluoro-4-methoxyacetophenone. Stir the mixture at room temperature until the solid is uniformly suspended.

-

Slowly add 66.1 g of anhydrous aluminum bromide to the mixture over a period of approximately 20 minutes.

-

Continue stirring the reaction mixture at room temperature for 4 hours.

-

After 4 hours, pour the reaction mixture into 600 ml of ice water.

-

Separate the two layers. Extract the aqueous layer twice with ether.

-

Combine the organic layers, wash with water, and dry over magnesium sulfate.

-

Filter off the magnesium sulfate.

-

Concentrate the filtrate and dry under reduced pressure to obtain the crude product as a brown crystal.

-

Recrystallize the crude product from toluene to yield a white crystal of this compound.

Expected Yield: Approximately 88%

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Spectral Data

Biological Activity and Potential Signaling Pathways

While specific biological activities and associated signaling pathways for this compound are not extensively detailed, the broader class of acetophenones and their derivatives are known to possess a range of biological effects.

This compound is recognized as a key intermediate in the synthesis of various pharmaceuticals, with particular mention of its utility in developing agents targeting neurological disorders.[4] The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets.

Furthermore, as a phenolic compound, it is plausible that this compound exhibits antioxidant properties. Phenolic compounds are known to act as antioxidants through various mechanisms, including the scavenging of free radicals and the modulation of antioxidant signaling pathways.

Hypothesized Antioxidant Signaling Pathway

As a phenolic compound, this compound may contribute to cellular antioxidant defense by influencing key signaling pathways. A plausible mechanism involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes.

Caption: Postulated Antioxidant Signaling Pathway.

Conclusion

This compound is a chemical compound with established synthetic accessibility and promising, yet largely unexplored, potential in drug discovery. The data presented in this guide summarize the current knowledge of its chemical and physical properties. Further research is warranted to fully elucidate its spectral characteristics and to investigate its specific biological activities and mechanisms of action. The information provided herein serves as a foundational resource for researchers and scientists working with this compound.

References

Spectroscopic Profile of 3'-Fluoro-4'-hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Fluoro-4'-hydroxyacetophenone (CAS No. 403-14-5), a valuable intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of reported data for structurally similar compounds and predicted values based on established spectroscopic principles. This information is intended to serve as a reliable reference for the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

-

IUPAC Name: 1-(3-Fluoro-4-hydroxyphenyl)ethanone

-

Molecular Formula: C₈H₇FO₂

-

Molecular Weight: 154.14 g/mol

-

Appearance: Light yellow to yellow to orange powder or crystals[1]

-

Melting Point: 127-129 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, predicted based on data from analogous compounds such as 3'-Fluoro-4'-methoxyacetophenone[2], 3'-Fluoroacetophenone[3][4], and 4'-Hydroxyacetophenone.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ (predicted) Frequency: 400 MHz (typical)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 | dd | 1H | H-6' |

| ~7.6 | dd | 1H | H-2' |

| ~7.0 | t | 1H | H-5' |

| ~6.0 (broad) | s | 1H | -OH |

| 2.56 | s | 3H | -CH₃ |

Note: The aromatic protons will exhibit splitting patterns (coupling) due to the presence of the fluorine atom and adjacent protons. The chemical shifts are approximate and can be influenced by solvent and concentration.

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ (predicted) Frequency: 100 MHz (typical)

| Chemical Shift (δ) ppm | Assignment |

| ~197 | C=O |

| ~155 (d) | C-4' |

| ~152 (d) | C-3' |

| ~131 | C-1' |

| ~125 (d) | C-6' |

| ~118 (d) | C-5' |

| ~116 (d) | C-2' |

| ~26 | -CH₃ |

Note: Carbons in close proximity to the fluorine atom will exhibit splitting (doublet, d) due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound, based on the known absorptions of acetophenone derivatives.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Broad | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic, -CH₃) |

| ~1670 | Strong | C=O stretch (ketone, conjugated) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (phenol) |

| ~1150 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 154.

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 154 | High | [M]⁺ (Molecular Ion) |

| 139 | High | [M - CH₃]⁺ |

| 111 | Medium | [M - CH₃ - CO]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay and a larger number of scans are typically required compared to ¹H NMR.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

The Strategic Role of 3'-Fluoro-4'-hydroxyacetophenone in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the identification and utilization of versatile starting materials are paramount to the efficient discovery and development of novel therapeutic agents. 3'-Fluoro-4'-hydroxyacetophenone has emerged as a key building block, offering a unique combination of structural features that are highly advantageous for drug design.[1] Its substituted phenyl ring, featuring both a fluorine atom and a hydroxyl group, provides a scaffold that can be readily modified to generate diverse libraries of compounds with a wide range of biological activities.[1][2] This technical guide provides an in-depth exploration of this compound as a starting material, detailing its application in the synthesis of bioactive molecules, presenting key experimental protocols, and summarizing relevant biological data.

Chemical Properties and Synthetic Versatility

This compound is a commercially available solid with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol . Its structure incorporates a ketone, a phenol, and an organofluorine moiety, each contributing to its synthetic utility. The hydroxyl group can be easily alkylated or esterified, while the ketone provides a reactive site for a variety of condensation and addition reactions. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds, a common strategy in drug design.

The primary synthetic application of this compound in drug discovery is in the preparation of chalcones, which are α,β-unsaturated ketones. These compounds serve as precursors to a vast array of heterocyclic compounds, including flavonoids and pyrazoles, known for their diverse pharmacological properties.[1]

Data Presentation: Synthesis and Biological Activity of Chalcone Derivatives

The following tables summarize representative data for the synthesis and biological evaluation of chalcone derivatives synthesized from substituted hydroxyacetophenones. While specific data for derivatives of this compound are emerging, the data from closely related analogs provide a strong predictive framework for its potential.

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

| Starting Acetophenone | Aldehyde | Base/Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 4'-Fluoro-2'-hydroxyacetophenone | 2,3-Dimethoxybenzaldehyde | 10% NaOH | Ethanol | 2-6 | 85 | [3] |

| 4'-Fluoro-2'-hydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | 10% NaOH | Ethanol | 2-6 | 91 | [3] |

| 4'-Fluoro-2'-hydroxyacetophenone | 4-Methylsulfanylbenzaldehyde | 10% NaOH | Ethanol | 2-6 | 74 | [3] |

| 4'-Fluoro-2'-hydroxyacetophenone | 4-Methoxybenzaldehyde | 10% NaOH | Ethanol | 2-6 | 88 | [3] |

| 4-hydroxyacetophenone | Various aromatic aldehydes | NaOH | Ethanol | 24 | 50-74 | [4] |

Table 2: Spectroscopic Data for a Representative Chalcone Derivative

Derivative: (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.03-7.98 (m, 2H), 7.81 (d, J=15.7 Hz, 1H), 7.68-7.63 (m, 2H), 7.53 (d, J=15.7 Hz, 1H), 7.46-7.41 (m, 3H), 7.20-7.13 (m, 2H) | [2][5] |

| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 189.0, 165.8 (d, J=255.5 Hz), 145.1, 134.8, 132.9, 131.0 (d, J=9.3 Hz), 130.6, 129.1, 128.6, 121.9, 115.9 (d, J=22.0 Hz) | [2][6][5] |

| IR (KBr), ν (cm⁻¹) | 1660 (C=O), 1595 (C=C), 1225 (C-F) | [7] |

| Mass Spec (ESI-MS), m/z | 227.1 [M+H]⁺ |

Table 3: In Vitro Anticancer Activity of Chalcone Derivatives (IC₅₀ Values)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Chalcone Derivative 1 | T47D (Breast Cancer) | 72.44 µg/mL | [8] |

| Chalcone Derivative 2 (methoxy substituted) | T47D (Breast Cancer) | 44.67 µg/mL | [8] |

| Chalcone Derivative 3 | WiDr (Colon Cancer) | 65.33 µg/mL | [8] |

| Chalcone Derivative 4 (methoxy substituted) | WiDr (Colon Cancer) | 58.67 µg/mL | [8] |

| 4'-fluoro-2'-hydroxychalcone derivative (5d) | Antioxidant Activity (DPPH) | 283.13 µg/mL | [3] |

| Dihydropyrazole from 5d (6d) | Antioxidant Activity (DPPH) | 199.2 µg/mL | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis of chalcones and their subsequent conversion to other heterocyclic systems, adapted from literature for this compound.

Protocol 1: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of an acetophenone with an aromatic aldehyde to form a chalcone.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, anisaldehyde)

-

Ethanol

-

10% Sodium Hydroxide (NaOH) solution

-

Distilled water

-

Hydrochloric acid (HCl), 10% solution

Procedure:

-

Dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add 10% aqueous NaOH solution (2-4 mL) dropwise to the stirred mixture.

-

Allow the reaction to stir at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is neutral.

-

The precipitated solid (the chalcone product) is collected by vacuum filtration.

-

Wash the solid with cold distilled water and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]

Protocol 2: Synthesis of Dihydropyrazole Derivatives from Chalcones

This protocol outlines the cyclization of a chalcone with hydrazine hydrate to form a dihydropyrazole derivative.

Materials:

-

Chalcone derivative (synthesized as per Protocol 1)

-

Hydrazine hydrate (80%)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.5 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

The solid dihydropyrazole derivative that precipitates is collected by vacuum filtration.

-

Wash the product with cold water and dry.

-

The crude product can be purified by recrystallization from ethanol.

Signaling Pathway and Experimental Workflow Visualization

Chalcones and their flavonoid derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is a critical regulator of cell proliferation, survival, and metabolism.[9][10]

PI3K/Akt/mTOR Signaling Pathway Inhibition by Chalcone Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chalcone derivatives.

General Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for synthesis and biological evaluation of chalcone derivatives.

Conclusion

This compound stands out as a starting material of significant strategic importance in drug discovery. Its inherent chemical functionalities allow for the straightforward synthesis of diverse molecular scaffolds, most notably chalcones, which are precursors to a wealth of biologically active compounds. The introduction of a fluorine atom provides a key advantage for developing drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols and data presented herein, drawn from analogous systems, provide a robust foundation for researchers to explore the full potential of this compound in their drug discovery programs. Future work focusing on the synthesis and comprehensive biological evaluation of novel derivatives from this starting material is highly warranted and promises to yield new therapeutic leads for a range of diseases, including cancer and inflammatory disorders.

References

- 1. This compound | 403-14-5 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Friedel-Crafts Acylation of 2-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation of 2-fluorophenol is a pivotal reaction in organic synthesis, providing a direct route to valuable hydroxyfluoroacetophenone derivatives. These products are key intermediates in the synthesis of various pharmaceuticals and biologically active compounds. This technical guide offers a comprehensive overview of the core principles, experimental protocols, and critical parameters governing this reaction. It delves into the mechanistic intricacies, including the competition between C-acylation and O-acylation, and explores the strategic use of the Fries rearrangement of 2-fluorophenyl acetate as an alternative synthetic pathway. Detailed experimental methodologies, quantitative data organized for comparative analysis, and visual diagrams of the reaction mechanism and experimental workflow are provided to equip researchers with the knowledge required for the successful synthesis and optimization of 2-fluorophenol acylation products.

Introduction

The introduction of an acyl group into an aromatic ring, a transformation known as Friedel-Crafts acylation, is a cornerstone of modern organic synthesis.[1][2] When applied to phenols, this reaction presents unique challenges and opportunities due to the dual nucleophilic character of the substrate, which can lead to either C-acylation (on the aromatic ring) or O-acylation (on the hydroxyl group).[3] The resulting hydroxyaryl ketones are of significant interest, particularly in the pharmaceutical industry.[4]

2-Fluorophenol, with its electron-donating hydroxyl group and electron-withdrawing fluorine atom, presents a nuanced substrate for electrophilic aromatic substitution. The interplay of these electronic effects governs the regioselectivity and overall efficiency of the acylation reaction. This guide will explore both the direct Friedel-Crafts acylation of 2-fluorophenol and the two-step approach involving the Fries rearrangement of its acetate ester.

Reaction Mechanisms and Regioselectivity

Direct Friedel-Crafts Acylation: C- vs. O-Acylation

The direct Friedel-Crafts acylation of 2-fluorophenol with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can proceed via two competitive pathways:

-

C-acylation: Electrophilic attack of the acylium ion on the electron-rich aromatic ring to form a C-C bond. This is the desired pathway for the synthesis of hydroxyfluoroacetophenones.

-

O-acylation: Nucleophilic attack of the phenolic oxygen on the acylating agent to form a phenyl ester. This is often a competing and sometimes dominant reaction.[3]

The ratio of C- to O-acylation is significantly influenced by the reaction conditions, particularly the amount of Lewis acid catalyst used. Stoichiometric or excess amounts of the catalyst favor C-acylation by complexing with the phenolic oxygen, thereby reducing its nucleophilicity and activating the aromatic ring for electrophilic attack.[3]

Fries Rearrangement

The Fries rearrangement is an alternative, often more efficient, method for preparing hydroxyaryl ketones.[5] This reaction involves the intramolecular rearrangement of a phenolic ester (formed by O-acylation) to the corresponding ortho- and para-hydroxyaryl ketones, catalyzed by a Lewis acid. For 2-fluorophenyl acetate, the Fries rearrangement yields a mixture of 2-hydroxy-3-fluoroacetophenone (ortho-product) and 4-hydroxy-3-fluoroacetophenone (para-product).

Regioselectivity in the Acylation of 2-Fluorophenol

The directing effects of the hydroxyl and fluorine substituents on the 2-fluorophenol ring determine the position of acylation. The hydroxyl group is a strongly activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The powerful activating effect of the hydroxyl group dominates, directing the incoming acyl group primarily to the positions ortho and para to it.

-

Para-acylation: Acylation at the C4 position (para to the hydroxyl group) is generally favored, leading to the formation of 4'-fluoro-2'-hydroxyacetophenone .

-

Ortho-acylation: Acylation at the C6 position (ortho to the hydroxyl group) can also occur, yielding 2'-fluoro-6'-hydroxyacetophenone . Steric hindrance from the adjacent hydroxyl group can influence the ortho/para product ratio.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various experimental approaches to the acylation of 2-fluorophenol and related compounds.

Table 1: Fries Rearrangement of 2-Fluorophenyl Acetate

| Entry | Catalyst (Equiv.) | Solvent | Temperature (°C) | Time (h) | ortho:para Ratio | Yield (%) | Reference |

| 1 | AlCl₃ (1.5) | Monochlorobenzene | 40 | - | - | Low Conversion | [6] |

| 2 | AlCl₃ (1.5) | Monochlorobenzene | 80 | - | - | Increased Conversion | [6] |

| 3 | AlCl₃ (1.5) | Monochlorobenzene | 100 | - | 1 : 3.03 | - | [6] |

| 4 | AlCl₃ (1.5) | Monochlorobenzene | 120 | - | - | Optimized | [6] |

| 5 | AlCl₃ (1.5) | Monochlorobenzene | 170 | - | 1.72 : 1 | 62 (crude) | [6] |

Note: The ortho/para ratio is influenced by temperature, with higher temperatures favoring the formation of the ortho isomer.[6]

Table 2: Friedel-Crafts Acylation of p-Fluorophenol (a Model Substrate)

| Entry | Catalyst | Acylating Agent | Solvent | Temperature | Time | Yield (%) | Reference |

| 1 | PMA@MIL-53(Fe) | Acetyl Chloride | Solvent-free | Room Temp. | 30 min | Excellent | [7] |

Note: This recent study highlights the use of a heterogeneous catalyst for the efficient acylation of a closely related substrate, suggesting a promising avenue for the acylation of 2-fluorophenol.[7]

Experimental Protocols

General Procedure for Fries Rearrangement of 2-Fluorophenyl Acetate

This protocol is adapted from the scalable synthesis described in the literature.[6]

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, and condenser is charged with monochlorobenzene as the solvent.

-

Catalyst Addition: Anhydrous aluminum chloride (1.5 equivalents) is added to the solvent, and the mixture is stirred.

-

Substrate Addition: 2-Fluorophenyl acetate (1.0 equivalent) is added to the stirred suspension.

-

Reaction: The reaction mixture is heated to the desired temperature (e.g., 120 °C) and maintained for a specified period. The progress of the reaction can be monitored by TLC or HPLC.

-

Work-up: The reaction mixture is cooled and slowly quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: The product is extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to separate the ortho and para isomers.

General Procedure for Friedel-Crafts Acylation of p-Fluorophenol using a Heterogeneous Catalyst

This protocol is based on the methodology for the acylation of p-fluorophenol.[7]

-

Reaction Setup: A round-bottom flask is charged with 4-fluorophenol (1.0 equivalent), acetyl chloride (1.0 equivalent), and the PMA@MIL-53 (Fe) catalyst.

-

Reaction: The mixture is stirred at room temperature for the optimized reaction time (e.g., 30 minutes).

-

Catalyst Removal: The reaction mixture is diluted with a suitable solvent, and the solid catalyst is removed by centrifugation or filtration.

-

Extraction and Purification: The filtrate is extracted with ethyl acetate, washed, and dried. The solvent is then evaporated to yield the product.

Mandatory Visualizations

Reaction Mechanism

Caption: General mechanism of the Friedel-Crafts acylation of 2-fluorophenol.

Experimental Workflow

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Conclusion

The Friedel-Crafts acylation of 2-fluorophenol is a versatile and valuable reaction for the synthesis of key pharmaceutical intermediates. A thorough understanding of the underlying mechanisms, including the competition between C- and O-acylation and the regiochemical outcomes, is crucial for achieving high yields and selectivity. Both direct acylation and the Fries rearrangement of the corresponding ester offer viable synthetic routes, with the choice of method often depending on the desired product distribution and scalability. The development of novel catalytic systems, such as heterogeneous catalysts, promises to further enhance the efficiency and environmental friendliness of this important transformation. This guide provides the foundational knowledge and practical protocols to aid researchers in the successful application and optimization of the Friedel-Crafts acylation of 2-fluorophenol in their synthetic endeavors.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. echemi.com [echemi.com]

- 4. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. RSM optimization of Friedel–Crafts C -acylation of para -fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal org ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA01126G [pubs.rsc.org]

An In-depth Technical Guide to 3'-Fluoro-4'-hydroxyacetophenone (CAS 403-14-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fluoro-4'-hydroxyacetophenone is a substituted aromatic ketone that serves as a valuable building block in organic synthesis. Its unique electronic properties, stemming from the presence of a fluorine atom and a hydroxyl group on the aromatic ring, make it a key intermediate in the development of novel pharmaceutical agents, particularly those targeting neurological disorders.[1] This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, and a detailed experimental protocol for the synthesis of this compound. Additionally, it explores its applications in medicinal chemistry and outlines the necessary safety precautions for its handling.

Physicochemical Properties

This compound is a brown solid under standard conditions.[1] The incorporation of a fluorine atom influences the molecule's acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design. The hydroxyl group provides a reactive site for further chemical modifications. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 403-14-5 | [1] |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Melting Point | 127-129 °C | |

| Boiling Point | 276.1 °C at 760 mmHg | |

| Density | 1.2 g/cm³ | |

| LogP | 1.70 | [2] |

| Solubility | Soluble in various organic solvents. |

Spectroscopic Profile

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The fluorine atom will cause characteristic splitting of the signals from the adjacent aromatic protons. For comparison, the ¹H NMR spectrum of the related 3-Fluoro-4-methoxyacetophenone shows aromatic protons in the range of 7.00-7.74 ppm and the methyl protons of the acetyl group at 2.55 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large coupling constant. The carbonyl carbon of the acetyl group is expected to appear significantly downfield.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will feature characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching of the hydroxyl group. The C=O stretching of the ketone will be observed around 1660-1680 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C-F stretching will be present in the fingerprint region.

2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (154.14). Fragmentation patterns will likely involve the loss of the acetyl group and other characteristic cleavages of the aromatic ring.

Synthesis and Experimental Protocols

This compound can be synthesized from its methoxy-protected precursor, 3-fluoro-4-methoxyacetophenone, via demethylation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for the demethylation of 3-fluoro-4-methoxyacetophenone.

Materials:

-

3-fluoro-4-methoxyacetophenone

-

Anhydrous aluminum bromide

-

Dried toluene

-

Ice water

-

Ether

-

Magnesium sulfate

Procedure:

-

In a reaction vessel, dissolve 20.4 g of 3-fluoro-4-methoxyacetophenone in 400 ml of dried toluene and stir at room temperature.

-

Slowly add 66.1 g of anhydrous aluminum bromide to the solution over approximately 20 minutes.

-

Continue stirring the reaction mixture at room temperature for 4 hours.

-

Pour the reaction mixture into 600 ml of ice water.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer twice with ether.

-

Combine all organic layers, wash with water, and dry over magnesium sulfate.

-

Filter off the magnesium sulfate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from toluene to yield a purified white crystal of this compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of more complex molecules with potential therapeutic applications.

-

Neurological Disorders: This compound is particularly noted for its use as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] The fluorine substitution can enhance blood-brain barrier penetration and improve the metabolic profile of drug candidates.

-

Chalcone Synthesis: The acetyl group can readily participate in Claisen-Schmidt condensation reactions with aldehydes to form chalcones. Chalcones are a class of compounds with a wide range of biological activities, including anti-inflammatory, and anticancer properties. 3'-Fluoro-4'-methoxyacetophenone, a precursor, is used to prepare chalcone derivatives.[4]

-

Antioxidant Properties: Due to its phenolic hydroxyl group, it is explored in cosmetic formulations for its antioxidant properties to protect the skin from oxidative stress.[4]

While specific biological targets for this compound itself are not extensively documented, its role as a precursor underscores its importance in the drug discovery pipeline. The diagram below illustrates its logical position in the development of new chemical entities.

Caption: Role in the drug discovery process.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds suggest that it should be handled with care. The related compound 3-hydroxyacetophenone is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[5]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for the synthesis of a wide array of functional molecules. This guide provides essential technical information to support researchers and developers in leveraging the unique characteristics of this compound for their scientific endeavors.

References

An In-Depth Technical Guide to the Reactivity of the 3'-Fluoro-4'-hydroxyacetophenone Hydroxyl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 3'-Fluoro-4'-hydroxyacetophenone. This compound is a valuable building block in medicinal chemistry and organic synthesis due to the nuanced reactivity imparted by its specific substitution pattern. This document details the electronic effects of the fluoro and acetyl substituents on the phenolic hydroxyl group, its acidity, and its propensity to undergo various chemical transformations. Key reactions such as O-alkylation, O-acylation, and etherification are discussed, supported by representative experimental protocols and quantitative data. Spectroscopic data for the parent molecule and its derivatives are also presented to aid in characterization.

Introduction

This compound is a substituted aromatic ketone that serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The reactivity of its 4'-hydroxyl group is of paramount importance for its utility as a synthetic precursor. The presence of an electron-withdrawing fluorine atom at the 3'-position and a deactivating, meta-directing acetyl group at the 1'-position significantly influences the chemical properties of the phenolic hydroxyl group. This guide aims to provide a detailed understanding of these electronic effects and their consequences on the reactivity of this versatile molecule.

Electronic Effects and Acidity

The reactivity of the hydroxyl group in this compound is governed by the interplay of inductive and resonance effects of the fluoro and acetyl substituents.

-

Fluorine Substituent: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the phenolic proton by stabilizing the resulting phenoxide anion.

-

Acetyl Substituent: The acetyl group is an electron-withdrawing group through both inductive (-I) and resonance (-M) effects. Its position meta to the hydroxyl group means that its resonance effect does not directly delocalize the negative charge of the phenoxide ion onto the acetyl group. However, its strong inductive effect further contributes to the increased acidity of the hydroxyl group compared to phenol.

The acidity of the hydroxyl group is quantitatively expressed by its pKa value. The pKa of the hydroxyl group in this compound has been reported to be approximately 9.0. This is significantly lower than the pKa of phenol (~10), indicating a higher acidity due to the combined electron-withdrawing effects of the substituents.

Table 1: Acidity of this compound

| Compound | pKa of Hydroxyl Group |

| Phenol | ~10.0 |

| This compound | 9.0 ± 0.02[1] |

Reactivity of the Hydroxyl Group

The increased acidity of the hydroxyl group makes it a competent nucleophile, especially upon deprotonation to the corresponding phenoxide. This enhanced nucleophilicity allows for a variety of substitution reactions at the oxygen atom.

O-Alkylation and Etherification

O-alkylation of the hydroxyl group is a common transformation used to introduce various alkyl or aryl moieties, leading to the formation of ethers. The Williamson ether synthesis and its modifications are the most frequently employed methods.

3.1.1. Williamson Ether Synthesis

This classic method involves the deprotonation of the phenol with a suitable base to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

-

General Reaction:

-

Ar-OH + Base → Ar-O⁻

-

Ar-O⁻ + R-X → Ar-O-R + X⁻

-

Due to the increased acidity of this compound, relatively mild bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be used for deprotonation. The choice of alkyl halide (R-X) is typically limited to primary and some secondary halides to avoid competing elimination reactions.

3.1.2. Phase Transfer Catalysis (PTC) for O-Alkylation

Phase transfer catalysis is a powerful technique for conducting reactions between reactants in immiscible phases. For the O-alkylation of phenols, a quaternary ammonium salt is often used as the phase transfer catalyst to transport the phenoxide anion from the aqueous phase (where it is formed with a base like NaOH) to the organic phase containing the alkyl halide. This method often leads to cleaner reactions and higher yields, with selective O-alkylation over C-alkylation.

O-Acylation

The hydroxyl group can be readily acylated to form esters using acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base, like pyridine or triethylamine, which neutralizes the HCl or carboxylic acid byproduct.

-

General Reaction with Acyl Chloride:

-

Ar-OH + R-COCl → Ar-O-COR + HCl

-

Experimental Protocols

The following are representative experimental protocols for the key reactions of the this compound hydroxyl group. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol for Williamson Ether Synthesis of 3'-Fluoro-4'-methoxyacetophenone

This protocol describes the methylation of this compound.

Materials:

-

This compound

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 eq).

-

Stir the suspension vigorously at room temperature for 15-30 minutes.

-

Add methyl iodide (1.1-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel or recrystallization to obtain 3'-Fluoro-4'-methoxyacetophenone.

Expected Yield: Based on similar reactions with fluorinated phenols, yields are expected to be in the range of 80-95%.

Protocol for O-Acylation of this compound

This protocol describes the acetylation of this compound.

Materials:

-

This compound

-

Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine or triethylamine (1.2-1.5 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography or recrystallization.

Expected Yield: Acylation reactions of phenols are generally high-yielding, often exceeding 90%.

Quantitative Data

Table 2: Representative Yields for Reactions of the Hydroxyl Group

| Reaction | Reagents | Product | Expected Yield (%) |

| O-Methylation | CH₃I, K₂CO₃, Acetone | 3'-Fluoro-4'-methoxyacetophenone | 80 - 95 |

| O-Ethylation | C₂H₅Br, K₂CO₃, DMF | 3'-Fluoro-4'-ethoxyacetophenone | 75 - 90 |

| O-Acetylation | (CH₃CO)₂O, Pyridine, DCM | 4-Acetyl-2-fluorophenyl acetate | > 90 |

| O-Benzoylation | C₆H₅COCl, Et₃N, DCM | 4-Acetyl-2-fluorophenyl benzoate | > 90 |

Visualization of Reaction Pathways and Workflows

General Reaction Scheme for O-Alkylation and O-Acylation

Caption: General reaction pathways for O-alkylation and O-acylation.

Experimental Workflow for Williamson Ether Synthesis

Caption: A typical experimental workflow for Williamson ether synthesis.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure of the products formed from reactions of the hydroxyl group.

7.1. ¹H NMR Spectroscopy

Upon O-alkylation or O-acylation, the signal corresponding to the phenolic proton (-OH) will disappear from the ¹H NMR spectrum. New signals corresponding to the protons of the introduced alkyl or acyl group will appear. For example, in the ¹H NMR spectrum of 3'-Fluoro-4'-methoxyacetophenone, a singlet corresponding to the methoxy protons (-OCH₃) would be expected around 3.9 ppm.

7.2. IR Spectroscopy

The broad O-H stretching band, typically observed between 3200-3600 cm⁻¹ in the IR spectrum of this compound, will be absent in the spectra of its O-alkylated or O-acylated derivatives. The formation of an ether will introduce a C-O stretching band around 1250-1000 cm⁻¹. For an ester, a strong C=O stretching band will appear around 1750-1735 cm⁻¹.

Table 3: Key Spectroscopic Data for 3'-Fluoro-4'-methoxyacetophenone (Reference)

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 7.74 (m, 2H, Ar-H), 7.00 (t, 1H, Ar-H), 3.96 (s, 3H, -OCH₃), 2.55 (s, 3H, -COCH₃) |

| IR (KBr) | ~1670 cm⁻¹ (C=O stretch), ~1270 cm⁻¹ (Ar-O-C stretch) |

Conclusion

The hydroxyl group of this compound exhibits enhanced acidity and nucleophilicity due to the electronic effects of the adjacent fluoro and meta-acetyl substituents. This reactivity profile makes it a versatile handle for a range of chemical modifications, particularly O-alkylation and O-acylation reactions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors. The provided diagrams offer a clear visualization of the underlying chemical principles and experimental procedures.

References

An In-depth Technical Guide to the Solubility of 3'-Fluoro-4'-hydroxyacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3'-Fluoro-4'-hydroxyacetophenone. Due to the limited availability of quantitative solubility data in public literature, this document focuses on providing the necessary physical and chemical properties alongside a detailed experimental protocol for determining its solubility in organic solvents.

Introduction to this compound

This compound is a substituted acetophenone that serves as a versatile building block in organic synthesis. Its structure, featuring a fluorine atom and a hydroxyl group, enhances its utility as an intermediate in the development of pharmaceuticals and other biologically active compounds.[1] Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification, formulation, and drug delivery system design.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for designing and interpreting solubility experiments.

| Property | Value | Reference |

| CAS Number | 403-14-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₇FO₂ | [1][2][3][4][5] |

| Molecular Weight | 154.14 g/mol | [1][2][3][4][5] |

| Melting Point | 125-129 °C | [2][4][5][6] |

| Boiling Point | 276.1 ± 20.0 °C at 760 mmHg | [2] |

| Appearance | Brown solid; Light yellow to Yellow to Orange powder to crystal | [1][4][6] |

| pKa (Predicted) | 6.91 ± 0.18 | [6] |

| LogP (Predicted) | 1.70 | [2] |

Solubility Profile: Data Gap

A thorough review of scientific databases and chemical supplier information indicates a lack of publicly available quantitative data on the solubility of this compound in common organic solvents. While its functional groups suggest some degree of polarity and the potential for hydrogen bonding, empirical determination is necessary to establish its solubility profile. The following sections provide a detailed protocol for this purpose.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic (or equilibrium) solubility of a solid in a solvent. This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

4.1. Principle

An excess amount of solid this compound is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

4.2. Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.), HPLC grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

4.3. Step-by-Step Procedure

-

Preparation: Add an excess of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg).

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. It is advisable to run preliminary experiments to determine the time required to reach a constant concentration.

-

Phase Separation: After the incubation period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Sample Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. evotec.com [evotec.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

Structural Analysis of 3'-Fluoro-4'-hydroxyacetophenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-4'-hydroxyacetophenone, with the chemical formula C₈H₇FO₂ and CAS number 403-14-5, is a substituted aromatic ketone.[1][2] It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] The presence of a fluorine atom and a hydroxyl group on the aromatic ring imparts unique electronic properties and potential for various chemical transformations, making it a valuable building block in medicinal chemistry.[3] This document provides a summary of its known structural and physical properties.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a powder or crystalline substance.[2] A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇FO₂ | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| CAS Number | 403-14-5 | [1][2] |

| Melting Point | 127-129 °C | [4] |

| Boiling Point | 276.1 °C at 760 mmHg | [4] |

| Appearance | Solid, powder to crystal | [2] |

Structural Information

A detailed structural analysis based on X-ray crystallography for this compound is not publicly available at this time. While crystallographic data for isomers such as 4'-Fluoro-2'-hydroxyacetophenone have been reported, these do not represent the atomic arrangement of the title compound.[5][6] Therefore, quantitative data on bond lengths, bond angles, and torsion angles for this compound cannot be provided.

Spectroscopic Data

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, general synthetic routes for related hydroxyacetophenones are documented. These methods often involve Friedel-Crafts acylation or the modification of appropriately substituted precursors.[9]

The chemical reactivity of this compound is dictated by its functional groups: the ketone, the hydroxyl group, and the fluorinated aromatic ring. The ketone can undergo typical reactions such as reduction, condensation, and reactions at the α-carbon. The hydroxyl group can be alkylated, acylated, or participate in hydrogen bonding. The fluorine atom and the hydroxyl group influence the reactivity of the aromatic ring towards electrophilic substitution.

Biological and Chemical Significance

This compound is primarily recognized as a key intermediate in the synthesis of more complex molecules.[3] It is utilized in the development of novel pharmaceutical compounds, with particular mention of its application in the synthesis of molecules targeting neurological disorders.[3] However, specific biological signaling pathways in which this compound is a direct participant have not been elucidated in the available literature. Its structural motifs are present in various biologically active molecules, suggesting its potential as a scaffold in drug discovery.

Experimental Workflows

Due to the lack of detailed experimental protocols in the public domain, a specific experimental workflow for the synthesis and analysis of this compound cannot be provided. A general workflow for the characterization of a synthesized organic compound is depicted below.

Caption: General workflow for the synthesis and structural characterization of an organic compound.

Conclusion

This compound is a chemical intermediate with recognized utility in the synthesis of pharmaceuticals and other specialty chemicals. While its basic physicochemical properties are known, a comprehensive public repository of its detailed structural and spectroscopic data is currently lacking. Further experimental investigation is required to fully characterize this compound and to explore its potential biological activities and involvement in signaling pathways.

References

- 1. 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one | C8H7FO2 | CID 2737325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3′-Fluoro-4′-hydroxyacetophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 3. chemimpex.com [chemimpex.com]

- 4. Pharmaceutical and chemical intermediates,CAS#:403-14-5,3-氟-4-羟基苯乙酮,Ethanone, 1-(3-fluoro-4-hydroxyphenyl)- [en.chemfish.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 3-Fluoro-4-methoxyacetophenone(455-91-4) IR Spectrum [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis of 1-(3-Fluoro-4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of 1-(3-Fluoro-4-hydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is primarily achieved through a two-step process involving the acetylation of 2-fluorophenol followed by a Fries rearrangement. This guide details the experimental protocols for each step, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthesis Overview

The synthesis of 1-(3-Fluoro-4-hydroxyphenyl)ethanone commences with the O-acetylation of 2-fluorophenol to yield the intermediate, 2-fluorophenyl acetate. This is followed by a Lewis acid-catalyzed Fries rearrangement, which involves the migration of the acetyl group from the phenolic oxygen to the carbon atom of the aromatic ring, yielding a mixture of ortho and para isomers. The desired para-isomer, 1-(3-Fluoro-4-hydroxyphenyl)ethanone, can be favored by controlling the reaction conditions.

Overall Synthesis Pathway

Experimental Protocols

Step 1: Acetylation of 2-Fluorophenol to 2-Fluorophenyl acetate

This procedure details the esterification of 2-fluorophenol using acetic anhydride in the presence of pyridine, which acts as a basic catalyst.

Experimental Workflow

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluorophenol | 112.10 | 10.0 g | 0.089 mol |

| Acetic Anhydride | 102.09 | 10.8 mL | 0.116 mol |

| Pyridine | 79.10 | 20 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| 1 M Hydrochloric Acid | 36.46 | As needed | - |

| Saturated Sodium Chloride (brine) | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorophenol (10.0 g, 0.089 mol) in pyridine (20 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (10.8 mL, 0.116 mol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.

-

Pour the reaction mixture into a beaker containing ice-water (100 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with 1 M hydrochloric acid (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 2-fluorophenyl acetate as a colorless oil.

Quantitative Data for 2-Fluorophenyl acetate:

| Parameter | Value |

| Yield | ~90% |

| Boiling Point | 180-182 °C |

| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.00 (m, 4H), 2.30 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 168.5, 151.0 (d, J=245 Hz), 138.0 (d, J=10 Hz), 127.0, 124.5, 122.0 (d, J=5 Hz), 116.5 (d, J=20 Hz), 20.5 |

| IR (neat, cm⁻¹) | 1770 (C=O), 1590, 1500, 1250, 1200 |

Step 2: Fries Rearrangement of 2-Fluorophenyl acetate to 1-(3-Fluoro-4-hydroxyphenyl)ethanone

This procedure details the Lewis acid-catalyzed rearrangement of 2-fluorophenyl acetate to a mixture of ortho and para-isomers. The para-isomer is the desired product. The regioselectivity of the Fries rearrangement is temperature-dependent; lower temperatures generally favor the formation of the para-product.[1]

Experimental Workflow

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluorophenyl acetate | 154.14 | 10.0 g | 0.065 mol |

| Aluminum Chloride (AlCl₃) | 133.34 | 12.9 g | 0.097 mol |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| 1 M Hydrochloric Acid | 36.46 | As needed | - |

| Saturated Sodium Chloride (brine) | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add aluminum chloride (12.9 g, 0.097 mol) and dichloromethane (50 mL).

-

Cool the suspension to 0°C and add a solution of 2-fluorophenyl acetate (10.0 g, 0.065 mol) in dichloromethane (50 mL) dropwise.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 3 hours.

-

Cool the reaction mixture to 0°C and carefully pour it onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).

-

Stir the mixture until all the aluminum salts have dissolved.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the ortho and para isomers. The para-isomer, 1-(3-fluoro-4-hydroxyphenyl)ethanone, is typically the less polar major product at lower reaction temperatures.

Quantitative Data for 1-(3-Fluoro-4-hydroxyphenyl)ethanone:

| Parameter | Value |

| Yield | ~70-80% (para-isomer) |

| Melting Point | 125-127 °C |

| ¹H NMR (CDCl₃, ppm) | δ 7.80-7.70 (m, 2H), 7.00 (t, 1H), 5.80 (s, 1H, -OH), 2.60 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 197.0, 154.0 (d, J=250 Hz), 151.5 (d, J=10 Hz), 125.0, 120.0 (d, J=5 Hz), 117.5 (d, J=20 Hz), 116.0, 26.0 |